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Compound of Interest

Compound Name: 3,4'-Dihydroxypropiophenone

Cat. No.: B1582540

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound of interest is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one
according to IUPAC nomenclature.[1] It is a phenolic ketone that features a propiophenone
core substituted with two hydroxyl groups at the 3' and 4' positions of the phenyl ring.

This compound is widely recognized in scientific literature and commercial catalogs under
several synonyms. The most prevalent of these is 3',4'-Dihydroxypropiophenone.[2][3] Other
notable synonyms include:

1-Propanone, 1-(3,4-dihydroxyphenyl)-

Propiophenone, 3',4'-dihydroxy-

3,4-Dihydroxypropiophenone

1,2-Dihydroxy-4-propionylbenzene

NSC 63842

It is crucial to distinguish this compound from its isomer, 1-(3,4-dihydroxyphenyl)propan-2-one
(also known as 3,4-dihydroxyphenylacetone), which has a different chemical structure and
properties.[4][5][6]
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Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(3,4-
dihydroxyphenyl)propan-1-one is presented in the tables below for easy reference and
comparison.

Table 1: Physicochemical Properties of 1-(3,4-dihydroxyphenyl)propan-1-one

Property Value Source(s)
CAS Number 7451-98-1 [1][2]13]
Molecular Formula CoH1003 [11121[7]
Molecular Weight 166.17 g/mol [11121171
Grey or pale grey/brown
Appearance y orpale grey [1]
powder
Melting Point 145.0-151.0 °C [1]
XlogP (predicted) 2.0 [8]
Topological Polar Surface Area
_ 57.53 A2 [9]
(predicted)
Hydrogen Bond Donor Count ) ]
(predicted)
Hydrogen Bond Acceptor
ydrog p 3 [9]

Count (predicted)

Table 2: Solubility Profile of 1-(3,4-dihydroxyphenyl)propan-1-one

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.thermofisher.com/order/catalog/product/A13444.03
https://www.scbt.com/p/3prime-4prime-dihydroxypropiophenone-7451-98-1
https://www.fishersci.ca/shop/products/3-4-dihydroxypropiophenone-98-thermo-scientific/p-7021205
https://www.thermofisher.com/order/catalog/product/A13444.03
https://www.scbt.com/p/3prime-4prime-dihydroxypropiophenone-7451-98-1
https://spectrabase.com/spectrum/GQWG9zmhWeK
https://www.thermofisher.com/order/catalog/product/A13444.03
https://www.scbt.com/p/3prime-4prime-dihydroxypropiophenone-7451-98-1
https://spectrabase.com/spectrum/GQWG9zmhWeK
https://www.thermofisher.com/order/catalog/product/A13444.03
https://www.thermofisher.com/order/catalog/product/A13444.03
https://pubchemlite.lcsb.uni.lu/e/compound/96267
https://www.chemscene.com/53170-93-7.html
https://www.chemscene.com/53170-93-7.html
https://www.chemscene.com/53170-93-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Solvent Solubility

Notes

Water Limited solubility

The hydrophobic phenyl ring
and propyl chain limit aqueous

solubility.

Ethanol Soluble

Phenolic compounds generally
exhibit good solubility in
alcohols.[10]

DMSO Soluble

A common solvent for a wide
range of organic compounds.
[10]

Acetone Soluble

Expected to be a good solvent
based on the solubility of

similar phenolic ketones.[4]

Table 3: Spectral Data for 1-(3,4-dihydroxyphenyl)propan-1-one

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.researchgate.net/post/Solubility_of_drugs_in_ethanol_and_dmso/1000
https://www.researchgate.net/post/Solubility_of_drugs_in_ethanol_and_dmso/1000
https://cymitquimica.com/cas/2503-44-8/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Spectrum Type

Key Features

Source(s)

Aromatic protons, ethyl group

1H NMR protons. A published spectrum
is available.
Signals for carbonyl carbon,
aromatic carbons, and ethyl
13C NMR group carbons. A reference

spectrum is available on

SpectraBase.

[7]

Infrared (IR)

Characteristic peaks for O-H
(phenolic), C=0 (ketone), and
aromatic C-H and C=C
stretching. A reference
spectrum is available on

SpectraBase.

[7]

Mass Spectrometry (MS)

Molecular ion peak and
fragmentation pattern
consistent with a
propiophenone structure. A
reference spectrum is available

on SpectraBase.

[7]

Experimental Protocols
Synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one

A common and effective method for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one is

the Friedel-Crafts acylation of 1,2-dihydroxybenzene (catechol) with propionyl chloride or

propionic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum

chloride (AICIs) or boron trifluoride (BFs). A representative experimental protocol is outlined

below.

Materials:

e 1,2-Dihydroxybenzene (catechol)
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e Propionyl chloride

e Anhydrous aluminum chloride (AICI3)

e Anhydrous nitrobenzene (solvent)

e Hydrochloric acid (HCI), 2M

e Dichloromethane (CH2Cl2)

¢ Anhydrous magnesium sulfate (MgSOQOa)
» Rotary evaporator

o Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,
etc.)

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2
equivalents) to anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

e Cool the mixture in an ice bath to 0-5 °C.
e Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

¢ In a separate flask, dissolve 1,2-dihydroxybenzene (1.0 equivalent) in anhydrous
nitrobenzene.

e Add the catechol solution dropwise to the reaction mixture, maintaining the temperature
below 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of
crushed ice and 2M hydrochloric acid.

Stir the mixture vigorously for 30 minutes to hydrolyze the aluminum complex.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x 50 mL).

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50
mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a
suitable solvent system (e.g., water-ethanol mixture).

Workflow Diagram for Synthesis:
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A generalized workflow for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one.
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Biological Activity and Signaling Pathways

While specific studies on the detailed signaling pathways of 1-(3,4-dihydroxyphenyl)propan-1-
one are limited, its structural similarity to other dihydroxyphenyl ketones, such as 3',4'-
dihydroxyacetophenone, suggests it likely possesses significant antioxidant properties.[11] The
antioxidant activity of these phenolic compounds is often mediated through the activation of the
Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13]

Proposed Antioxidant Mechanism via the Nrf2/HO-1
Pathway

Under conditions of oxidative stress, 1-(3,4-dihydroxyphenyl)propan-1-one is proposed to
upregulate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a
wide array of antioxidant and cytoprotective genes. In its inactive state, Nrf2 is sequestered in
the cytoplasm by Kelch-like ECH-associated protein 1 (Keapl).

Upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of Nrf2
activators like 1-(3,4-dihydroxyphenyl)propan-1-one, Keapl undergoes a conformational
change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus,
where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response
Element (ARE) in the promoter regions of its target genes. This binding initiates the
transcription of several protective enzymes, most notably Heme Oxygenase-1 (HO-1), which
plays a critical role in cellular defense against oxidative stress.[12][13]

Signaling Pathway Diagram:
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Proposed activation of the Nrf2/HO-1 antioxidant pathway by 1-(3,4-dihydroxyphenyl)propan-1-

one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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